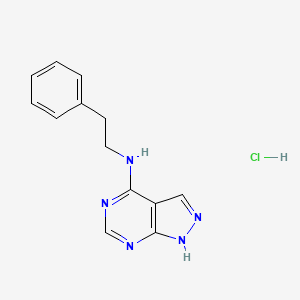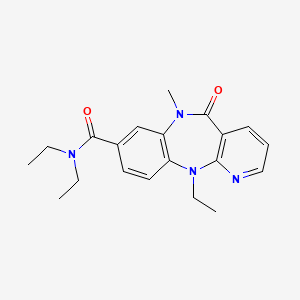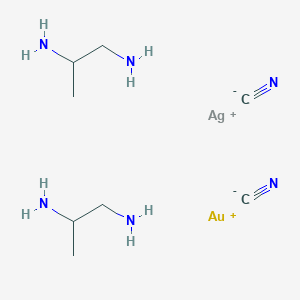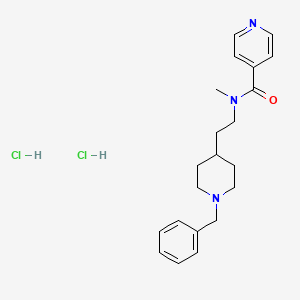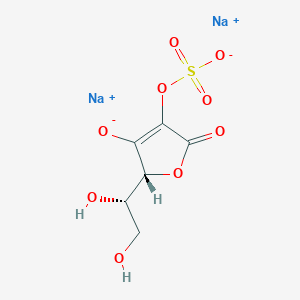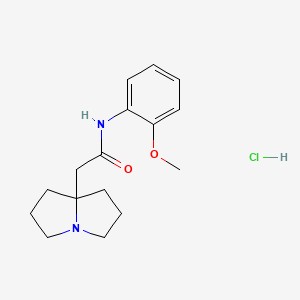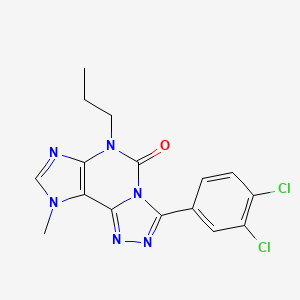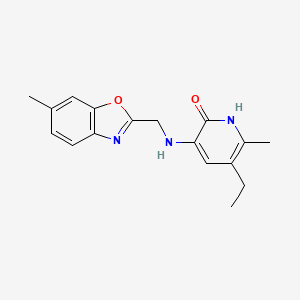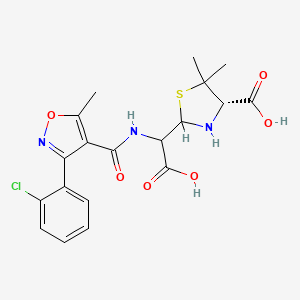
Cloxacillin penicilloic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cloxacillin penicilloic acid is a degradation product of the antibiotic cloxacillin, which belongs to the penicillin class of antibiotics. Cloxacillin is a semi-synthetic antibiotic used to treat infections caused by beta-lactamase-producing staphylococci. The penicilloic acid form results from the hydrolysis of the beta-lactam ring in cloxacillin, rendering it inactive as an antibiotic .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of cloxacillin penicilloic acid involves the hydrolysis of cloxacillin. This can be achieved under alkaline conditions, where the beta-lactam ring is opened, leading to the formation of penicilloic acid. The reaction typically involves the use of a strong base such as sodium hydroxide in an aqueous solution .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves controlled hydrolysis of cloxacillin under alkaline conditions, followed by purification steps to isolate the penicilloic acid derivative. The use of vacuum and inorganic acids can help in obtaining high yields of pure penicilloic acid .
Análisis De Reacciones Químicas
Types of Reactions
Cloxacillin penicilloic acid undergoes several types of chemical reactions, including:
Hydrolysis: The initial formation of penicilloic acid from cloxacillin is a hydrolysis reaction.
Decarboxylation: Under acidic conditions, penicilloic acid can undergo decarboxylation to form penilloic acid.
Oxidation and Reduction: These reactions can further modify the structure of penicilloic acid, although they are less common.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide in water.
Decarboxylation: Mild acidic conditions.
Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.
Major Products
Penilloic Acid: Formed from the decarboxylation of penicilloic acid.
Penicillamine and Penilloaldehyde: Other degradation products formed under specific conditions.
Aplicaciones Científicas De Investigación
Cloxacillin penicilloic acid has several applications in scientific research:
Immunological Studies: Used to study the immunological cross-reactions with penicillin derivatives.
Metabolic Studies: Helps in understanding the metabolism and degradation pathways of penicillin antibiotics in the human body.
Analytical Chemistry: Used as a reference compound in the development of analytical methods for detecting penicillin degradation products.
Mecanismo De Acción
Cloxacillin penicilloic acid itself does not have antibacterial activity. its formation from cloxacillin involves the hydrolysis of the beta-lactam ring, which is crucial for the antibiotic activity of penicillins. The beta-lactam ring interacts with penicillin-binding proteins in bacterial cell walls, inhibiting cell wall synthesis and leading to bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
- Penicillin G Penicilloic Acid
- Ampicillin Penicilloic Acid
- Amoxicillin Penicilloic Acid
Uniqueness
Cloxacillin penicilloic acid is unique due to the presence of the chlorinated phenyl group in its structure, which is derived from cloxacillin. This structural feature distinguishes it from other penicilloic acids and influences its chemical properties and degradation pathways .
Propiedades
Número CAS |
1642629-96-6 |
|---|---|
Fórmula molecular |
C19H20ClN3O6S |
Peso molecular |
453.9 g/mol |
Nombre IUPAC |
(4S)-2-[carboxy-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H20ClN3O6S/c1-8-11(12(23-29-8)9-6-4-5-7-10(9)20)15(24)21-13(17(25)26)16-22-14(18(27)28)19(2,3)30-16/h4-7,13-14,16,22H,1-3H3,(H,21,24)(H,25,26)(H,27,28)/t13?,14-,16?/m0/s1 |
Clave InChI |
DULNZIMTIHIZEK-BBBYJDLNSA-N |
SMILES isomérico |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


